1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
Description
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is a fluorinated azetidinone derivative characterized by a four-membered β-lactam ring substituted with a benzyl group at position 1, difluorine atoms at position 3, and a 4-(trifluoromethyl)phenyl moiety at position 2. This compound’s structural uniqueness lies in its trifluoromethyl and difluoro substituents, which confer distinct electronic and steric properties. Azetidinones are pharmacologically significant due to their presence in bioactive molecules, such as cholesterol-lowering agents (e.g., ezetimibe) , and their utility as intermediates in synthesizing spirocyclic compounds for kinase inhibition .
The benzyl group may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO/c18-16(19)14(12-6-8-13(9-7-12)17(20,21)22)23(15(16)24)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVRSMZGLWUNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving appropriate starting materials such as β-lactams.
Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups, leading to the formation of various derivatives.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethylphenyl vs. Hydroxyphenyl : The 4-(trifluoromethyl)phenyl group increases lipophilicity (logP ~3.5 estimated) compared to ezetimibe’s 4-hydroxyphenyl (logP ~2.8), favoring membrane permeability but reducing aqueous solubility .
Physicochemical Properties
Data from patents and synthesis reports highlight critical differences:
Analysis :
- The trifluoromethyl and benzyl groups in the target compound contribute to its higher logP compared to ezetimibe, aligning with its design for enhanced lipophilicity.
- Lower water solubility may necessitate formulation optimization for bioavailability.
Challenges :
Mechanistic Insights :
- The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Difluoro substitution likely reduces oxidative metabolism, prolonging half-life .
Biological Activity
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is with a molecular weight of 373.33 g/mol. It features a difluoroazetidine core substituted with a benzyl group and a trifluoromethyl phenyl moiety, which may influence its biological interactions and pharmacokinetics.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Potential Targets
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes such as kinases or phosphatases involved in cell proliferation and survival.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing pathways related to inflammation, cancer progression, or neuroactivity.
Anticancer Properties
Studies have begun to explore the anticancer potential of this compound. For instance, azetidine derivatives have shown promise as inhibitors of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the effectiveness of the compound against breast cancer cells.
- Findings : The study revealed that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.
-
Case Study on Anti-inflammatory Activity :
- Objective : Assess the anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation.
Q & A
Q. Q1: What are the optimal synthetic routes for 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis of azetidin-2-one derivatives typically follows a multi-step protocol involving cyclization of substituted imines with fluorinated reagents. For example, analogous compounds like 3,3-difluoro-4-(4-methoxy-3-methylphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one are synthesized via General Method II , where an imine intermediate reacts with ethyl bromodifluoroacetate under controlled conditions (e.g., anhydrous THF, −78°C to room temperature) . Key parameters include:
- Temperature control : Low temperatures (−78°C) minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Catalysts : Lewis acids like BF₃·OEt₂ may accelerate cyclization.
Yields for similar compounds range from 13–45% , with purity validated by HPLC (>95%) .
Q. Q2: How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
Methodological Answer: Structural elucidation relies on:
- NMR spectroscopy : and NMR identify substituents and confirm stereochemistry. For example, NMR detects coupling constants between difluoro groups (e.g., ) .
- IR spectroscopy : C=O stretches (~1775 cm) confirm the azetidin-2-one ring .
- Mass spectrometry (HRMS) : Exact mass determination validates molecular formula.
For crystallographic confirmation, SHELX software refines X-ray diffraction data, resolving ambiguities in bond angles and torsional strain .
Advanced Mechanistic and Structural Studies
Q. Q3: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in the azetidin-2-one core). Strategies include:
Variable-temperature NMR : Identifies conformational exchange broadening (e.g., coalescence temperatures).
DFT calculations : Compare predicted chemical shifts (using Gaussian or ORCA) with experimental data to model low-energy conformers .
X-ray crystallography : Definitive structural assignment via SHELXL refinement, as demonstrated for related fluorinated azetidinones .
Q. Q4: What experimental designs are suitable for probing the anticancer mechanism of this compound?
Methodological Answer: Mechanistic studies for analogous azetidin-2-one derivatives involve:
- In vitro assays : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases.
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
- Western blotting : Quantify biomarkers (e.g., caspase-3, PARP cleavage).
Data Interpretation and Optimization
Q. Q5: How should researchers address low synthetic yields in scale-up attempts?
Methodological Answer: Yield optimization strategies include:
- Reagent stoichiometry : Excess fluorinating agents (e.g., DAST) improve difluorination efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and enhances purity .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts.
For example, 3,3-difluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one achieved 45% yield after optimizing equivalents of ethyl bromodifluoroacetate .
Q. Q6: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hrs, monitoring degradation via HPLC .
- Plasma stability : Assess metabolic breakdown in rat plasma using LC-MS/MS.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for stable analogs) .
Advanced Pharmacological Profiling
Q. Q7: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer: SAR studies involve synthesizing analogs with:
- Varying substituents : Replace the benzyl group with aryl or heteroaryl moieties.
- Stereochemical modifications : Compare (R) vs. (S) configurations at the azetidine ring.
For example, replacing the 4-(trifluoromethyl)phenyl group with 3-chloro-4-methoxyphenyl in analog 44 altered anticancer potency by 2-fold .
Q. Q8: What techniques quantify target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
- Surface plasmon resonance (SPR) : Directly quantifies binding kinetics (kₐ, k𝒹) to purified targets.
- Fluorescence polarization : Competes with labeled probes (e.g., FITC-labeled ATP for kinase targets) .
Contradiction Analysis in Published Data
Q. Q9: How to reconcile conflicting bioactivity data across studies for azetidin-2-one derivatives?
Methodological Answer: Contradictions may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
